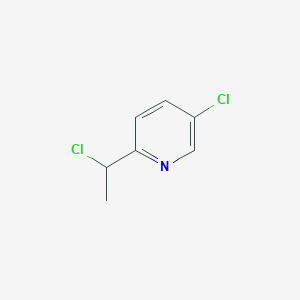

5-Chloro-2-(1-chloroethyl)pyridine

CAS No.:

Cat. No.: VC15744305

Molecular Formula: C7H7Cl2N

Molecular Weight: 176.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7Cl2N |

|---|---|

| Molecular Weight | 176.04 g/mol |

| IUPAC Name | 5-chloro-2-(1-chloroethyl)pyridine |

| Standard InChI | InChI=1S/C7H7Cl2N/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3 |

| Standard InChI Key | SRFMELCSECVOJF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=NC=C(C=C1)Cl)Cl |

Introduction

Chemical Identity and Structural Considerations

Nomenclature and Isomeric Relationships

Synthetic Methodologies

Liquid-Phase Chlorination of 3-Picoline

The patent CN104610136A outlines a high-yield synthesis of 2-Chloro-5-(chloromethyl)pyridine via liquid-phase chlorination of 3-picoline (3-methylpyridine) :

Reaction Conditions:

-

Substrate: 3-Picoline

-

Solvent: Nitrobenzene (3–4× substrate mass)

-

Buffer: Sodium dihydrogen phosphate (1–2× solvent volume)

-

Catalyst: Phosphorus trichloride (2–5% w/w of substrate)

-

Temperature: 120–160°C

-

Chlorination Time: 12–20 hours

Optimization Highlights:

-

pH maintenance at 4–5 minimizes byproducts (e.g., polychlorinated derivatives) .

-

Nitrogen purging prevents oxidative degradation during heating .

-

Post-reaction distillation under reduced pressure yields 89–91% pure product .

Comparative Yield Analysis:

| Parameter | Prior Art (CN102452977A) | CN104610136A Method |

|---|---|---|

| Yield | ~80% | ~90% |

| Byproduct Formation | High | Low |

Physicochemical Properties

Thermal and Solubility Profiles

2-Chloro-5-(chloromethyl)pyridine exhibits the following properties :

-

Melting Point: 37–42°C (lit.)

-

Boiling Point: 267.08°C (estimated)

-

Density: 1.4411 g/cm³ (estimated)

-

Solubility:

-

DMSO: Slightly soluble

-

Methanol: Slightly soluble

-

Water: Insoluble

-

Applications in Agrochemical and Pharmaceutical Synthesis

Neonicotinoid Insecticides

2-Chloro-5-(chloromethyl)pyridine serves as a key intermediate in synthesizing neonicotinoids such as:

-

Imidacloprid: Blocks nicotinic acetylcholine receptors in insects .

-

Acetamiprid: Selective toxicity against aphids and whiteflies .

Synthetic Pathway to Imidacloprid:

-

Nitroimidazolidine Formation: Reaction with 2-nitroiminoimidazolidine.

-

Cyclization: Acid-catalyzed intramolecular nucleophilic substitution.

Herbicidal and Bactericidal Derivatives

Functionalization of the chloromethyl group enables access to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume